molecular formula C8H13N3O B6154127 2-(1-methyl-1H-imidazol-4-yl)morpholine CAS No. 1510906-87-2

2-(1-methyl-1H-imidazol-4-yl)morpholine

Cat. No.: B6154127
CAS No.: 1510906-87-2
M. Wt: 167.21 g/mol
InChI Key: JBBBRIUESLSJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-4-yl)morpholine is a heterocyclic compound that features both an imidazole and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and chemical research. The presence of both the imidazole and morpholine rings in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-4-yl)morpholine typically involves the reaction of 1-methylimidazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with 1-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: N-oxides of the imidazole ring

    Reduction: Reduced imidazole derivatives

    Substitution: Halogenated imidazole derivatives

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)morpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2-(1-Methyl-1H-imidazol-4-yl)ethanol: Contains an ethanol group instead of a morpholine ring.

    1-Methylimidazole: Lacks the morpholine ring, making it less versatile in certain reactions.

Uniqueness

2-(1-Methyl-1H-imidazol-4-yl)morpholine is unique due to the combination of the imidazole and morpholine rings in its structure

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-imidazol-4-yl)morpholine involves the reaction of 4-chloro-1-methylimidazole with morpholine in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloro-1-methylimidazole", "morpholine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-chloro-1-methylimidazole to a reaction flask", "Add morpholine to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

1510906-87-2

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-11-5-7(10-6-11)8-4-9-2-3-12-8/h5-6,8-9H,2-4H2,1H3

InChI Key

JBBBRIUESLSJTN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CNCCO2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.